3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole
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Description
3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole have been a focus of various studies. A notable approach involves the development of methods for synthesizing pyrazoline derivatives containing benzodioxol moieties. For instance, microwave irradiation has been utilized to synthesize pyrazoline derivatives, demonstrating a simple and efficient method for obtaining these compounds with characterization by NMR, IR, and LCMS data (Jothikrishnan & Shafi, 2009). Additionally, the synthesis of pyrazolyl thiazole derivatives containing a piperonal moiety through microwave irradiation highlights the adaptability of this technique in generating targeted molecular structures (Jothikrishnan, Narasimhan, & Shafi, 2010).
Structural Studies and Supramolecular Assembly
Extensive structural studies, including X-ray crystallography, have been conducted to understand the molecular conformation and supramolecular assembly of such derivatives. One study detailed the synthesis, spectral characterization, and X-ray crystal structure of a novel pyrazole derivative, revealing significant insights into its molecular and crystal structure stabilized by intermolecular hydrogen bonds, contributing to its three-dimensional supramolecular self-assembly (Kumara et al., 2018).
Antitumor Activity
The antitumor potential of 1,3,5-trisubstituted 2-pyrazoline derivatives containing benzodioxol moieties has been explored, with certain compounds showing remarkable activity against leukemia, renal cancer, and prostate cancer cell lines (Insuasty et al., 2012). This suggests the significance of these derivatives in medicinal chemistry, especially in the development of new anticancer agents.
Antimicrobial and Anti-proliferative Activities
Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds demonstrated promising biological properties, indicating their potential in antimicrobial and anticancer therapies (Mansour et al., 2020).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-9(13-12-7)8-2-3-10-11(5-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXIVFVHUICSJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377355 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937022-12-3 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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